p-Hydroxyphenytoin, (R)-
Description
Contextualization as a Primary Phenytoin (B1677684) Metabolite
Phenytoin undergoes extensive metabolism in the body, with up to 90% of the parent drug being converted to its primary, inactive metabolite, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). pharmgkb.orgnih.govderangedphysiology.compharmgkb.org This hydroxylation reaction is a critical step in the detoxification and elimination pathway of Phenytoin. The formation of p-HPPH is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes, specifically CYP2C9 and, to a lesser extent, CYP2C19. researchgate.netinrae.frresearchgate.netmdpi.comejurnalmalahayati.ac.id
The initial metabolic step is believed to proceed through a reactive arene oxide intermediate. nih.govinrae.frmdpi.comejurnalmalahayati.ac.iddrugbank.com This unstable intermediate is then converted to p-HPPH. Following its formation, p-HPPH undergoes further metabolism, primarily through glucuronidation, a process that attaches a glucuronic acid moiety to the molecule, rendering it more water-soluble and facilitating its excretion in the urine. pharmgkb.orgnih.govresearchgate.net This subsequent glucuronidation step is also stereoselective. nih.govresearchgate.net
Significance of Enantiomeric Forms in Metabolic Pathways Research
The hydroxylation of the prochiral Phenytoin molecule results in the formation of two stereoisomers of p-HPPH: (R)-p-HPPH and (S)-p-HPPH. pharmgkb.orgnih.govpharmgkb.org The investigation of these enantiomeric forms is of paramount importance in understanding the stereoselectivity of the metabolizing enzymes and the genetic polymorphisms that influence their activity.
The two key enzymes responsible for p-HPPH formation, CYP2C9 and CYP2C19, exhibit distinct stereoselectivity. nih.gov
CYP2C9 , the primary enzyme in Phenytoin metabolism, demonstrates high stereoselectivity, preferentially producing the (S)-enantiomer of p-HPPH. nih.govnih.govwashington.edu The ratio of (S)-p-HPPH to (R)-p-HPPH when the reaction is catalyzed by CYP2C9 can be as high as 40:1. nih.govpharmgkb.orgwashington.edu
CYP2C19 , on the other hand, shows little to no stereoselectivity, producing the (R)- and (S)-enantiomers in an approximately 1:1 ratio. pharmgkb.orgnih.govpharmgkb.orgwashington.eduncats.io
This differential stereoselectivity has significant implications for pharmacogenetic research. The relative ratio of the (S)- to (R)-enantiomers of p-HPPH in urine can serve as a valuable in vivo marker, or phenotype, for the activity of CYP2C9 and CYP2C19 enzymes. nih.govpharmgkb.org For instance, individuals with genetic variants of CYP2C9 that result in decreased enzyme activity will exhibit a lower ratio of (S)-p-HPPH to (R)-p-HPPH. researchgate.netnih.gov This is because the contribution of CYP2C19, which produces both enantiomers equally, becomes more prominent. washington.edu
The subsequent glucuronidation of p-HPPH is also a stereoselective process. Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes are responsible for this conjugation reaction. Specifically, UGT1A1 preferentially glucuronidates the (S)-isomer, while UGT1A9 and UGT2B15 act on the (R)-isomer. nih.govresearchgate.net
Historical Perspectives on its Discovery and Initial Characterization in Biotransformation Studies
The study of Phenytoin metabolism dates back several decades, with early research focusing on identifying the chemical structures of its metabolites. The principal urinary product of Phenytoin metabolism was identified as 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). nih.gov A significant early milestone in the field was the report in 1964 of impaired p-hydroxylation of Phenytoin, which highlighted the clinical importance of understanding this metabolic pathway. nih.gov
Structure
3D Structure
Properties
CAS No. |
57496-19-2 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
(5R)-5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/t15-/m1/s1 |
InChI Key |
XEEDURHPFVXALT-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@]2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Biotransformation Pathways Leading to R P Hydroxyphenytoin
Phenytoin (B1677684) as a Prochiral Substrate for Hydroxylation
Phenytoin is classified as a prochiral molecule, meaning it does not have a chiral center but can be converted into a chiral molecule in a single metabolic step. The two phenyl rings of phenytoin are not identical in their spatial relationship to the rest of the molecule. This prochirality is the foundation for the stereoselective metabolism of phenytoin, leading to the formation of two distinct stereoisomers of its primary metabolite, p-hydroxyphenytoin (HPPH): (S)-p-HPPH and (R)-p-HPPH.
The hydroxylation of phenytoin is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19. The specific enzyme involved significantly influences the stereochemical outcome of the reaction. While CYP2C9 predominantly produces the (S)-enantiomer, CYP2C19 can produce both enantiomers in a more balanced ratio.
Table 1: Key Enzymes in Phenytoin Hydroxylation and their Stereoselectivity
| Enzyme | Predominant Enantiomer Formed | Approximate (S)/(R) Ratio |
| CYP2C9 | (S)-p-Hydroxyphenytoin | 40:1 |
| CYP2C19 | (S)- and (R)-p-Hydroxyphenytoin | 1:1 |
The Arene Oxide Intermediate Hypothesis in p-Hydroxyphenytoin Formation
The prevailing scientific consensus on the formation of p-hydroxyphenytoin involves a highly reactive intermediate known as an arene oxide. This hypothesis posits that the cytochrome P450-mediated oxidation of one of the phenyl rings of phenytoin results in the formation of an epoxide group on the aromatic ring.
This arene oxide intermediate is unstable and can undergo a non-enzymatic rearrangement, known as the NIH shift, to yield the more stable hydroxylated metabolite, p-hydroxyphenytoin. The formation of this reactive intermediate is a critical step in the metabolic pathway.
Diversion of the Phenytoin Arene Oxide Intermediate to Dihydrodiol via Epoxide Hydrolase
While the primary fate of the arene oxide intermediate is rearrangement to p-hydroxyphenytoin, a secondary pathway exists that involves the enzyme epoxide hydrolase. This enzyme catalyzes the hydration of the arene oxide, opening the epoxide ring to form a trans-dihydrodiol metabolite, known as phenytoin dihydrodiol.
Table 2: Metabolic Fates of the Phenytoin Arene Oxide Intermediate
| Pathway | Enzyme(s) Involved | Product |
| Primary Pathway | Non-enzymatic rearrangement | p-Hydroxyphenytoin [(R)- and (S)-enantiomers] |
| Secondary Pathway | Epoxide Hydrolase | Phenytoin Dihydrodiol |
Enzymatic Mechanisms and Stereoselectivity of R P Hydroxyphenytoin Formation
Primary Cytochrome P450 Isoforms Involved in Phenytoin (B1677684) p-Hydroxylation
CYP2C9 is unequivocally the principal enzyme responsible for the metabolic elimination of phenytoin. nih.govmdpi.com It is estimated that CYP2C9 accounts for approximately 90% of the para-hydroxylation of phenytoin to p-HPPH. drugbank.commdpi.comresearchgate.netproquest.compensoft.netubaya.ac.id This dominant role makes CYP2C9 a critical factor in the pharmacokinetics of phenytoin. mdpi.com The metabolism of phenytoin by CYP2C9 follows Michaelis-Menten kinetics, and the enzyme's high capacity for this substrate underscores its primary role in the drug's clearance. nih.gov The formation of p-HPPH by CYP2C9 proceeds through an unstable arene-oxide intermediate. mdpi.comnih.gov
The disparity in the roles of CYP2C9 and CYP2C19 stems from their different catalytic efficiencies and relative abundance in the human liver. In vitro studies using human liver microsomes and cDNA-expressed enzymes have elucidated these differences.
| Enzyme | Apparent Km (μmol/L) | Relative Contribution to Intrinsic Clearance |
| CYP2C9 | 14.6 | ~90% |
| CYP2C19 | 24.1 | ~10% |
| Data sourced from in vitro studies with cDNA-expressed enzymes. drugbank.com |
Stereochemical Aspects of Hydroxylation
The hydroxylation of the prochiral phenytoin molecule is a highly stereoselective process, with each CYP2C isoform displaying a distinct preference for the formation of either the (S)- or (R)-p-HPPH enantiomer. This differential stereoselectivity is the primary reason for the varying ratios of these enantiomers observed in vivo.
CYP2C9 exhibits a remarkable degree of stereoselectivity, strongly favoring the formation of (S)-p-Hydroxyphenytoin. nih.gov Research indicates that approximately 95% of the p-HPPH produced by the wild-type CYP2C9 enzyme is in the (S) configuration. nih.gov The enzyme is estimated to be about 40 times more stereoselective toward the formation of the (S)-isomer. nih.govresearchgate.net This pronounced preference establishes CYP2C9 as the primary source of circulating (S)-p-HPPH. The tight stereocontrol exerted by the CYP2C9 active site is a key feature of phenytoin metabolism. nih.gov
In stark contrast to CYP2C9, CYP2C19 displays lower, or in some reports, no significant stereoselectivity. nih.govresearchgate.net However, studies with recombinant enzymes have shown that CYP2C19 is more stereoselective for the formation of (R)-p-Hydroxyphenytoin. nih.gov This differing chiral preference means that CYP2C19 is responsible for producing most of the (R)-p-HPPH formed in the body. nih.gov Because of the differential stereoselectivity of the two enzymes, the urinary ratio of (S)- to (R)-p-HPPH can be used as a marker to assess the relative activity of CYP2C9 and CYP2C19. In individuals with normal enzyme function (CYP2C91/1, CYP2C191/1), the urinary (S)/(R) ratio is typically around 24, reflecting the dominance of CYP2C9's (S)-pathway. nih.govnih.gov
| Genotype (CYP2C9, CYP2C19) | Mean Urinary (S)/(R) p-HPPH Ratio |
| 1/1, 1/1 | 24.2 ± 3.1 |
| 1/2, 1/1 | 11.1 ± 3.3 |
| 1/3, 1/1 | 2.7 ± 0.6 |
| 1/1, 1/2 | 12.9 ± 1.7 |
| Data reflects ratios in patients at steady-state. nih.govresearchgate.net |
This differential production is a critical aspect of phenytoin's metabolic fate, with CYP2C9 driving the high-capacity formation of the (S)-enantiomer and CYP2C19 contributing a smaller, yet primary, role in the production of the (R)-enantiomer.
Factors Influencing the (S)/(R) Enantiomeric Ratios of p-Hydroxyphenytoin
The metabolism of phenytoin to its primary metabolite, p-hydroxyphenytoin (p-HPPH), is a stereoselective process, resulting in the formation of two enantiomers: (S)-p-HPPH and (R)-p-HPPH. The ratio of these enantiomers, particularly the (S)/(R) ratio, is not constant and is influenced by several critical factors, primarily related to the enzymatic pathways responsible for phenytoin hydroxylation. The key determinants of this ratio are the specific cytochrome P450 (CYP) enzymes involved and the genetic variability within the genes that code for these enzymes.
Differential Catalytic Activity of CYP2C9 and CYP2C19
The primary enzymes responsible for the aromatic 4'-hydroxylation of phenytoin are CYP2C9 and, to a lesser extent, CYP2C19. dovepress.commdpi.com These two enzymes exhibit profound differences in their stereoselectivity, which is the foundational factor governing the urinary (S)/(R) p-HPPH ratio.
CYP2C19: This enzyme plays a secondary role in phenytoin metabolism, typically accounting for about 10% of the metabolic clearance. dovepress.com Unlike CYP2C9, CYP2C19 exhibits low to no stereoselectivity in the hydroxylation of phenytoin. It forms both the (R)- and (S)-p-HPPH enantiomers in nearly equal amounts, with a reported (S)/(R) ratio of approximately 1:1 to 1.3:1. washington.edu Therefore, CYP2C19 is responsible for the formation of most of the (R)-p-HPPH. nih.gov
Under normal conditions, where CYP2C9 activity is dominant, the resulting urinary (S)/(R) ratio of p-HPPH is high, typically around 24. nih.gov However, any factor that shifts the metabolic balance away from CYP2C9 and/or towards CYP2C19 will invariably alter this ratio.
Genetic Polymorphisms of CYP2C9 and CYP2C19
Genetic variations in the CYP2C9 and CYP2C19 genes are the most significant factors influencing the inter-individual variability in the (S)/(R) p-HPPH ratio. These polymorphisms can lead to the production of enzymes with reduced or null catalytic activity.
Impact of CYP2C9 Polymorphisms: Allelic variants of CYP2C9, such as CYP2C92 and CYP2C93, result in decreased enzyme activity. dovepress.com Individuals carrying these alleles, particularly heterozygotes (1/2, 1/3) or the rare compound heterozygotes (2/3), exhibit impaired formation of (S)-p-HPPH. researchgate.netresearchgate.net This reduction in the predominant (S)-pathway leads to a significant decrease in the (S)/(R) ratio. For instance, studies have shown that while individuals homozygous for the wild-type allele (CYP2C91/1) have a mean urinary (S)/(R) ratio of around 24.2, the ratio drops to approximately 11.1 in CYP2C91/2 subjects and to as low as 2.7 in CYP2C91/3 subjects. researchgate.net This demonstrates a clear gene-dose effect, where the presence of more defective CYP2C9 alleles corresponds to a lower (S)/(R) ratio. researchgate.net
Impact of CYP2C19 Polymorphisms: The influence of CYP2C19 polymorphisms is also crucial. Individuals classified as poor metabolizers (PMs) for CYP2C19, often due to carrying two non-functional alleles like CYP2C192 or CYP2C193, have a diminished capacity to form (R)-p-HPPH. washington.edunih.gov Research in Japanese subjects demonstrated that the urinary recovery of (R)-p-HPPH was 3.5-fold lower in CYP2C19 PMs compared to extensive metabolizers (EMs). nih.gov This directly supports the hypothesis that the formation of (R)-p-HPPH is linked to the CYP2C19 polymorphism. nih.govnih.gov
Combined Genotype Effects: The interplay between CYP2C9 and CYP2C19 genotypes can lead to complex and sometimes unexpected outcomes. For example, individuals with a normal CYP2C9 genotype (1/1) but who are heterozygous for a defective CYP2C19 allele (1/2) have been observed to have a mean (S)/(R) ratio of 12.9. researchgate.net This is significantly lower than the ratio of ~24 seen in individuals who are wild-type for both genes and much lower than the expected range of 30-40, suggesting a more complex interaction or potential linkage between the genes that affects phenytoin elimination. researchgate.net
The following table summarizes the observed urinary (S)/(R) p-HPPH ratios in patients with different CYP2C9 and CYP2C19 genotypes under steady-state conditions.
| CYP2C9 Genotype | CYP2C19 Genotype | Mean Urinary (S)/(R) Ratio | Number of Subjects (n) | Reference |
| 1/1 | 1/1 | 24.2 ± 3.1 | 21 | researchgate.net |
| 1/2 | - | 11.1 ± 3.3 | 7 | researchgate.net |
| 1/3 | - | 2.7 ± 0.6 | 2 | researchgate.net |
| 2/3 | - | 2.1 | 1 | researchgate.net |
| 1/1 | 1/2 | 12.9 ± 1.7 | 12 | researchgate.net |
Ethnic and Population Differences
The frequency of CYP2C9 and CYP2C19 variant alleles varies considerably among different ethnic populations. For instance, the CYP2C19 poor metabolizer phenotype is more common in Asian populations compared to Caucasians. researchgate.net This variability in allele frequencies contributes to population-specific differences in phenytoin metabolism and, consequently, the distribution of (S)/(R) p-HPPH ratios. A study in a Black Beninese population identified significant relationships between CYP2C9 genotypes (including variants like *5, *8, *9, *11) and the urinary excretion of both (S)-p-HPPH and (R)-p-HPPH, highlighting how population-specific genetics influence metabolic pathways. nih.gov
Saturation of Metabolic Pathways
Further Metabolism and Conjugation of R P Hydroxyphenytoin
Secondary Hydroxylation to Phenytoin (B1677684) Catechol (DiHPPH)
One of the pathways in the continued metabolism of p-hydroxyphenytoin is its oxidation to a catechol metabolite, 3',4'-dihydroxy-5,5-diphenylhydantoin (DiHPPH). nih.govresearchgate.net This reaction involves the introduction of a second hydroxyl group onto the phenyl ring of the p-hydroxyphenytoin molecule.
The conversion of p-hydroxyphenytoin to its catechol derivative is catalyzed by several isoforms of the Cytochrome P450 (CYP) enzyme system. nih.gov Research has identified CYP2C19 as the most effective catalyst for this specific transformation. nih.gov However, due to their higher abundance in the liver, CYP2C9 and CYP3A4 are considered responsible for the majority of this metabolic conversion in the body. nih.govresearchgate.net
In addition to these primary enzymes, in vitro studies have demonstrated that other isoforms also contribute to catechol formation to some extent. These include CYP2B6, CYP2D6, CYP3A5, and CYP3A7. nih.gov
Table 1: Cytochrome P450 Isoforms Involved in Phenytoin Catechol Formation
| Enzyme Isoform | Role in Catechol Formation from p-Hydroxyphenytoin | Reference |
|---|---|---|
| CYP2C19 | Most effective catalyst of the reaction. | nih.gov |
| CYP2C9 | A primary contributor to the transformation due to its high abundance in the liver. | nih.govresearchgate.net |
| CYP3A4 | A primary contributor to the transformation due to its high abundance in the liver. | nih.govresearchgate.net |
| CYP2B6 | Contributes to catechol formation to some extent. | nih.gov |
| CYP2D6 | Contributes to catechol formation to some extent. | nih.gov |
| CYP3A5 | Contributes to catechol formation to some extent. | nih.gov |
| CYP3A7 | Contributes to catechol formation to some extent. | nih.gov |
Glucuronidation of (R)-p-Hydroxyphenytoin
A major metabolic pathway for p-hydroxyphenytoin is conjugation with glucuronic acid, a process known as glucuronidation. nih.govresearchgate.netderangedphysiology.com This Phase II metabolic reaction increases the water solubility of the metabolite, facilitating its elimination from the body, primarily through urine. derangedphysiology.com The enzymes responsible for this process belong to the UDP-glucuronosyltransferase (UGT) superfamily. nih.govresearchgate.net
Multiple UGT isoforms have been identified as catalysts for the glucuronidation of p-hydroxyphenytoin. Specifically, research has implicated UGT1A1, UGT1A4, UGT1A6, and UGT1A9 in this conjugation reaction. nih.govresearchgate.netnih.govnih.gov The involvement of several enzymes in this pathway highlights the potential for large interindividual differences in the rate and extent of p-hydroxyphenytoin glucuronidation. nih.gov
The glucuronidation of p-hydroxyphenytoin is a stereoselective process, meaning that different UGT isoforms show preference for either the (R)- or (S)-enantiomer of the molecule. nih.govresearchgate.net Specifically, UGT1A9 and UGT2B15 have been shown to act on the (R)-isomer of p-hydroxyphenytoin. nih.govresearchgate.net In contrast, the UGT1A1 isoform preferentially conjugates the (S)-isomer. nih.govresearchgate.net This enzymatic selectivity is a key factor in the differential metabolism and disposition of the two enantiomers.
Table 2: UGT Isoforms and Stereoselective Glucuronidation of p-Hydroxyphenytoin
| Enzyme Isoform | Preferred Enantiomer | Reference |
|---|---|---|
| UGT1A9 | (R)-p-Hydroxyphenytoin | nih.govresearchgate.net |
| UGT2B15 | (R)-p-Hydroxyphenytoin | nih.govresearchgate.net |
| UGT1A1 | (S)-p-Hydroxyphenytoin | nih.govresearchgate.net |
| UGT1A4 | Involved in glucuronidation, stereoselectivity not specified in sources. | nih.govresearchgate.net |
| UGT1A6 | Involved in glucuronidation, stereoselectivity not specified in sources. | nih.govresearchgate.net |
Pharmacogenomic Influences on R P Hydroxyphenytoin Biotransformation
Genetic Polymorphisms of CYP2C9 and CYP2C19
The formation of p-hydroxyphenytoin enantiomers is predominantly catalyzed by the hepatic enzymes CYP2C9 and CYP2C19. nih.gov While CYP2C9 is the major enzyme responsible for phenytoin (B1677684) metabolism, accounting for approximately 90% of its conversion to p-HPPH, CYP2C19 metabolizes the remaining 10%. nih.gov These enzymes exhibit different stereoselectivities, which are further modulated by genetic polymorphisms.
CYP2C9 demonstrates significant stereoselectivity, primarily producing the (S)-enantiomer of p-hydroxyphenytoin. nih.gov The wild-type enzyme, CYP2C91, is approximately 40 times more selective for the formation of (S)-p-HPPH over (R)-p-HPPH. nih.govresearchgate.net Consequently, individuals with the wild-type CYP2C91/*1 genotype produce significantly more (S)-p-HPPH.
In contrast to CYP2C9, CYP2C19 is not stereoselective in its metabolism of phenytoin, producing both (R)- and (S)-p-HPPH in approximately equal amounts. pensoft.net CYP2C19 is considered the primary enzyme responsible for the formation of (R)-p-HPPH. nih.gov Therefore, genetic variations in the CYP2C19 gene can have a more direct and significant impact on the production of the (R)-enantiomer.
Role of Epoxide Hydrolase (EPHX1) Genetic Variants in Phenytoin Arene Oxide Disposition
The metabolic conversion of phenytoin to p-hydroxyphenytoin proceeds through a reactive intermediate known as phenytoin arene oxide. nih.gov This intermediate is a branch point in the metabolic pathway; it can be converted to p-hydroxyphenytoin by CYP2C9 and CYP2C19, or it can be detoxified by microsomal epoxide hydrolase 1 (EPHX1) to the inactive phenytoin dihydrodiol. nih.govmdpi.com
Genetic variants in the EPHX1 gene can alter the activity of the EPHX1 enzyme, thereby influencing the disposition of the phenytoin arene oxide intermediate. nih.gov Variants that lead to decreased EPHX1 activity are hypothesized to result in a greater proportion of the arene oxide being shunted towards the formation of p-hydroxyphenytoin. nih.govmdpi.com Conversely, genetic variants that increase EPHX1 activity would favor the formation of the dihydrodiol metabolite, potentially reducing the amount of p-hydroxyphenytoin formed. nih.gov Therefore, the genetic makeup of EPHX1 can indirectly influence the levels of both (S)- and (R)-p-hydroxyphenytoin by modulating the availability of their common precursor.
Utility of p-Hydroxyphenytoin Enantiomeric Ratios as a Phenotypic Marker for Cytochrome P450 Enzyme Activity
The ratio of the two enantiomers of p-hydroxyphenytoin, specifically the (S)/(R) ratio, in urine has been established as a valuable in vivo phenotypic marker for the activity of both CYP2C9 and CYP2C19 enzymes. nih.govresearchgate.net This is due to the differential stereoselectivity of the two enzymes.
Individuals with the wild-type CYP2C91/1 and CYP2C191/1 genotypes typically exhibit a urinary (S)/(R) p-HPPH ratio of approximately 24, reflecting the high stereoselectivity of CYP2C9 for producing the (S)-enantiomer. nih.govresearchgate.net
Carriers of reduced-function CYP2C9 alleles, such as 1/2 and 1/3, show a significantly lower (S)/(R) ratio. nih.govresearchgate.net This is because the reduced activity of CYP2C9 diminishes the formation of (S)-p-HPPH, while the non-stereoselective CYP2C19 continues to produce both enantiomers, thereby decreasing the ratio. researchgate.net
Conversely, individuals with a wild-type CYP2C9 genotype but a reduced-function CYP2C19 allele (e.g., CYP2C191/2) may exhibit an altered (S)/(R) ratio. nih.govresearchgate.net The decrease in (R)-p-HPPH formation by the deficient CYP2C19 enzyme can lead to a relative increase in the proportion of the (S)-enantiomer, although this effect is generally less pronounced than that observed with CYP2C9 variants. researchgate.net One study reported an unexpectedly low (S)/(R) ratio of 12.9 in subjects with the CYP2C91/1, CYP2C191/2 genotype, suggesting a more complex interaction between these enzymes than previously understood. nih.govresearchgate.net
The following table summarizes the findings from a study on the urinary (S)/(R) p-hydroxyphenytoin ratios in individuals with different CYP2C9 and CYP2C19 genotypes.
| CYP2C9 Genotype | CYP2C19 Genotype | Mean Urinary (S)/(R) p-HPPH Ratio (± SD) | Number of Subjects (n) |
|---|---|---|---|
| 1/1 | 1/1 | 24.2 ± 3.1 | 21 |
| 1/2 | Not specified | 11.1 ± 3.3 | 7 |
| 1/3 | Not specified | 2.7 ± 0.6 | 2 |
| 2/3 | Not specified | 2.1 | 1 |
| 1/1 | 1/2 | 12.9 ± 1.7 | 12 |
Data sourced from Argikar et al. (2006) nih.govresearchgate.net
In Vitro and Mechanistic Studies of R P Hydroxyphenytoin
Recombinant Enzyme Expression Systems for Hydroxylation Studies
The hydroxylation of the parent compound, phenytoin (B1677684), is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Studies utilizing cDNA-expressed recombinant human P450s have been instrumental in identifying the specific isoforms responsible for the formation of p-hydroxyphenytoin enantiomers. nih.govkorea.ac.kr
These in vitro systems have demonstrated that both CYP2C9 and CYP2C19 are capable of catalyzing the p-hydroxylation of phenytoin. nih.govkorea.ac.krnih.gov However, they exhibit distinct stereoselectivity. CYP2C9 is highly stereoselective, predominantly forming the (S)-enantiomer, with the ratio of (S)- to (R)-p-HPPH being as high as 40:1. nih.govnih.gov In contrast, CYP2C19 is not stereoselective and produces the (R)- and (S)-enantiomers in an approximately 1:1 ratio. nih.govdrugbank.com Therefore, CYP2C19 is the primary enzyme responsible for the formation of (R)-p-Hydroxyphenytoin. nih.gov
Further studies with recombinant enzymes have explored other CYP isoforms. While CYP2C9 and CYP2C19 are the main catalysts for the initial hydroxylation, other enzymes like CYP1A2, CYP2A6, CYP2C8, CYP2D6, CYP2E1, and CYP3A4 have been shown to be involved in the formation of a secondary metabolite, the dihydrodiol, from the arene oxide intermediate. nih.govclinpgx.org Additionally, the extrahepatic enzyme CYP2C18, which is expressed in the skin, has been shown to catalyze the primary hydroxylation of phenytoin with a high turnover rate, potentially contributing to local metabolism. acs.orgreactome.org
Table 1: Stereoselectivity of Recombinant Human CYP Enzymes in p-Hydroxyphenytoin (p-HPPH) Formation
| Enzyme | Primary Enantiomer Formed | Approximate (S)/(R) Ratio | Reference |
|---|---|---|---|
| CYP2C9 | (S)-p-HPPH | ~40:1 | nih.govnih.gov |
| CYP2C19 | (R)- and (S)-p-HPPH | ~1:1 | nih.govdrugbank.com |
Liver Microsomal and Hepatocyte Incubation Studies (Human and Animal Models)
Investigations using human liver microsomes, which contain a mixture of CYP enzymes, confirm the findings from recombinant systems. These studies show that phenytoin is metabolized to p-hydroxyphenytoin, and this process can be inhibited by compounds known to block CYP2C9 and CYP2C19 activity. nih.govnih.gov For instance, tertiary amine tricyclic antidepressants strongly inhibit phenytoin p-hydroxylation in human liver microsomal incubations. nih.govkorea.ac.kr
Comparative studies between human and animal models reveal species-specific differences in phenytoin metabolism. Both human and mouse liver microsomes metabolize phenytoin to 5-(p-hydroxyphenyl)-5-phenyl-hydantoin. nih.gov However, some studies indicate that only mouse liver microsomes activate phenytoin into a chemically reactive, cytotoxic metabolite under certain conditions, a phenomenon not observed with human liver microsomes. nih.govnih.gov
Mechanistic Investigations of Arene Oxide Formation and the NIH Shift Pathway
The metabolic conversion of phenytoin to p-hydroxyphenytoin is understood to proceed through a highly reactive arene oxide intermediate. nih.govtaylorandfrancis.comresearchgate.net This "arene oxide hypothesis" is a key mechanistic feature of the metabolism of aromatic anticonvulsants. taylorandfrancis.comresearchgate.net The formation of this epoxide on one of the phenyl rings is catalyzed by CYP enzymes. taylorandfrancis.com
This unstable arene oxide intermediate then undergoes a non-enzymatic rearrangement to form the final hydroxylated product. taylorandfrancis.com This rearrangement involves an intramolecular hydride migration known as the "NIH shift," named after the National Institutes of Health where it was discovered. nih.gov Evidence for this pathway in phenytoin metabolism has been demonstrated in both rats and humans. nih.gov The NIH shift mechanism explains the high regioselectivity of the reaction, which overwhelmingly favors the formation of the para-hydroxylated metabolite (p-HPPH) over the meta- or ortho-isomers. taylorandfrancis.com Quantitatively, p-HPPH can account for up to 90% of an administered phenytoin dose. nih.govtaylorandfrancis.com
While the arene oxide primarily rearranges to p-HPPH, a minor portion can be hydrated by the enzyme epoxide hydrolase to form a dihydrodiol metabolite. nih.govtaylorandfrancis.com This dihydrodiol can be further oxidized to a catechol, which may then be methylated. taylorandfrancis.com
In Vitro Biological Activity Studies of (R)-p-Hydroxyphenytoin (e.g., selective fibroblast growth stimulation)
While p-hydroxyphenytoin is generally considered an inactive metabolite regarding anticonvulsant activity, in vitro studies have explored its other potential biological effects. taylorandfrancis.com Notably, research has focused on the differential effects of the (R)- and (S)-enantiomers on cell proliferation.
An in vitro study examining the proliferation of normal human dermal fibroblasts found that (R)-p-Hydroxyphenytoin selectively stimulated fibroblast growth. nih.gov This finding is significant because the parent drug, phenytoin, is known to cause gingival hyperplasia (overgrowth of gum tissue) as a side effect. The study suggested that the (R)-enantiomer, despite being the less abundant metabolite in circulation, may be the more "toxic" metabolite with respect to this specific adverse effect. nih.gov Other studies have also investigated the effects of phenytoin and its metabolites on gingival and periodontal ligament fibroblasts, noting that phenytoin can increase the proliferation of these cell types in vitro. cellmolbiol.org
In Vitro Drug Interaction Studies Affecting (R)-p-Hydroxyphenytoin Formation (e.g., inhibition by tricyclic antidepressants on CYP2C19)
Given that the formation of (R)-p-Hydroxyphenytoin is primarily mediated by CYP2C19, any drug that inhibits this enzyme has the potential to alter its formation. nih.gov In vitro studies using human liver microsomes and cDNA-expressed P450s have been crucial for identifying such interactions. nih.govkorea.ac.kr
A prominent example is the interaction with tricyclic antidepressants (TCAs). nih.gov Studies have shown that the tertiary amine TCAs, such as amitriptyline (B1667244) and imipramine, are strong competitive inhibitors of phenytoin p-hydroxylation. nih.govkorea.ac.krresearchgate.net Mechanistic studies with recombinant enzymes confirmed that these TCAs specifically inhibit the CYP2C19 pathway of phenytoin hydroxylation, with minimal effect on the CYP2C9 pathway. nih.govkorea.ac.krresearchgate.net The secondary amine TCAs, nortriptyline (B1679971) and desipramine, showed significantly weaker inhibition of CYP2C19. nih.govkorea.ac.krresearchgate.net These findings provide a clear in vitro mechanism for the clinically observed drug interaction where TCAs can increase phenytoin concentrations. korea.ac.kr
Table 2: In Vitro Inhibition of Phenytoin p-Hydroxylation by Tricyclic Antidepressants (TCAs)
| Inhibitor (TCA) | Target Enzyme | Type of Inhibition | Estimated Kᵢ (μM) | Reference |
|---|---|---|---|---|
| Amitriptyline | CYP2C19 | Competitive | 37.7 | nih.govkorea.ac.krresearchgate.net |
| Imipramine | CYP2C19 | Competitive | 56.8 | nih.govkorea.ac.krresearchgate.net |
| Nortriptyline | CYP2C19 | Weak | - | nih.govkorea.ac.krresearchgate.net |
| Desipramine | CYP2C19 | Weak | - | nih.govkorea.ac.krresearchgate.net |
Kᵢ values are for inhibition of S-mephenytoin 4'-hydroxylation, a marker for CYP2C19 activity.
Investigations in Alternative Biological Models (e.g., Zebrafish Embryos for CYP-mediated metabolism)
The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying drug metabolism and developmental toxicology. nih.govresearchgate.net While specific studies focusing solely on the formation of (R)-p-Hydroxyphenytoin in zebrafish are not extensively detailed in the search results, the model is widely used to study epilepsy and the effects of anticonvulsant drugs like phenytoin. nih.govnih.gov
Zebrafish possess a nervous system and genetic homology to humans that make them suitable for modeling seizure-like behaviors. nih.govmdpi.com They are used for high-throughput screening of antiepileptic compounds and to study mechanisms of drug action and toxicity. mdpi.com The model allows for the assessment of drug metabolism in a whole, complex system, which is an advantage over simpler in vitro assays. researchgate.net Given that zebrafish have functional CYP enzymes, they represent a potential alternative model for investigating the conserved and divergent aspects of CYP-mediated metabolism of drugs like phenytoin.
Advanced Analytical Chemistry and Bioanalytical Methodologies for R P Hydroxyphenytoin
Chiral Separation Techniques for Enantiomeric Analysis
Chiral separation is fundamental to understanding the disposition of the individual enantiomers of p-Hydroxyphenytoin. High-Performance Liquid Chromatography (HPLC) is the cornerstone of these analyses, utilizing either chiral stationary phases or chiral mobile phase additives to achieve resolution. phenomenex.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Direct chiral separation using HPLC with Chiral Stationary Phases (CSPs) is a powerful and widely used approach. researchgate.net The underlying principle involves the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions lead to the formation of transient diastereomeric complexes, resulting in different retention times and, thus, separation. researchgate.neteijppr.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds and are commonly employed in pharmaceutical analysis. phenomenex.comeijppr.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution.
Table 1: Common Types of Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector Examples | Typical Mobile Phase | Mechanism of Interaction |
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase (Hexane/Alcohol) or Reversed-Phase | Hydrogen bonding, dipole-dipole interactions, inclusion complexation |
| Pirkle-type (Brush-type) | Dinitrobenzoyl phenylglycine | Normal Phase (Hexane/Isopropanol) | π-π interactions, hydrogen bonding, dipole stacking |
| Protein-based | Albumin, α1-acid glycoprotein (B1211001) (AGP) | Aqueous Buffers (Reversed-Phase) | Hydrophobic and polar interactions |
| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Polar Organic, Reversed-Phase | Inclusion complexation, hydrogen bonding, ionic interactions |
Reversed-Phase HPLC with Chiral Mobile Phase Additives (e.g., Beta-Cyclodextrin)
An alternative to CSPs is the use of a standard achiral column (like a C8 or C18) with a chiral mobile phase additive (CMPA). Beta-cyclodextrin (B164692) is a commonly used CMPA for the separation of p-Hydroxyphenytoin enantiomers. nih.govnih.gov In this technique, the chiral selector is dissolved in the mobile phase and forms diastereomeric complexes with the enantiomers in the liquid phase. These complexes have different affinities for the stationary phase, enabling their separation. nih.gov
Research has demonstrated a successful chiral reversed-phase HPLC method for resolving the enantiomers of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). nih.gov The concentration of beta-cyclodextrin in the mobile phase is a critical factor, with optimal resolution (Rs = -1.1) achieved at concentrations between 8.8 and 13.2 mmol/L. nih.gov To enhance the solubility of beta-cyclodextrin, additives like urea (B33335) are often included in the mobile phase. nih.gov
Table 2: Research Findings on RP-HPLC Separation of p-HPPH Enantiomers with Beta-Cyclodextrin
| Parameter | Finding | Reference |
| Column | FLC-C8 (50 mm) | nih.gov |
| Chiral Additive | Beta-cyclodextrin (8.8 mmol/L) | nih.gov |
| Detection Wavelength | 250 nm | nih.gov |
| Linear Range | 0.5–110 mg/L | nih.gov |
| Detection Limit | 5 ng (S/N = 3) | nih.gov |
| Recovery (S-p-HPPH) | 93.6% ± 2.8% | nih.gov |
| Recovery (R-p-HPPH) | 94.7% ± 1.8% | nih.gov |
| Resolution (Rs) | ~1.1 | nih.gov |
Gas Chromatography-Mass Spectrometry (GC/MS) for Deuterium (B1214612) Labeling Studies
Gas Chromatography-Mass Spectrometry (GC/MS) is a highly specific and sensitive technique particularly suited for stable isotope dilution studies. This method is used for the simultaneous quantification of a drug, its metabolites, and their corresponding stable isotope-labeled analogs. nih.gov In the context of p-Hydroxyphenytoin, deuterium labeling is employed to create internal standards that closely mimic the chromatographic behavior and ionization response of the analyte, ensuring high accuracy and precision. nih.govamericanlaboratory.com
The analytical process typically involves hydrolysis of conjugated metabolites, extraction from the biological matrix (e.g., urine or serum), and chemical derivatization, such as permethylation, to increase the volatility of the compounds for GC analysis. nih.gov The mass spectrometer then monitors specific molecular ions for the native analyte and its deuterium-labeled internal standard, allowing for precise quantification. nih.gov
Table 3: GC/MS Parameters for Stable Isotope Dilution Analysis
| Analyte | Internal Standard Example | Sample Preparation | MS Detection Mode |
| p-Hydroxyphenytoin | 5-(4-hydroxy-3,5-dideuterophenyl)-5-phenyl-hydantoin | Acid hydrolysis, liquid-liquid extraction, permethylation derivatization. nih.gov | Selected Ion Monitoring (SIM) of molecular ions. |
| Phenytoin (B1677684) | 5,5-di-(pentadeuterophenyl)hydantoin | Acid hydrolysis, liquid-liquid extraction, permethylation derivatization. nih.gov | Selected Ion Monitoring (SIM) of molecular ions. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis of Stereoisomers
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and metabolites in biological matrices due to its exceptional sensitivity, specificity, and high throughput. nih.govthermofisher.com This technique is well-suited for determining the concentrations of p-Hydroxyphenytoin stereoisomers, especially when coupled with a preceding chiral HPLC separation.
The methodology involves using a triple quadrupole mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides two levels of mass filtering, significantly reducing matrix interference and enhancing specificity. mdpi.comnih.gov Positive electrospray ionization (ESI) mode is often found to yield a greater signal intensity for phenytoin and its metabolites. nih.gov
Table 4: Example LC-MS/MS Method Parameters for p-Hydroxyphenytoin Analysis
| Parameter | Description |
| Chromatography | Reversed-phase C18 column with a chiral separation method. nih.gov |
| Ionization Source | Heated Electrospray Ionization (HESI) in positive mode. nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| Precursor Ion ([M+H]⁺) | m/z corresponding to p-Hydroxyphenytoin. |
| Product Ion(s) | Specific fragment ions generated from the precursor. |
| Calibration Range | Can achieve low ng/mL to high ng/g levels in plasma and tissue. nih.gov |
Spectrophotometric and Immunoassays for Total Hydroxyphenytoin Analysis (as reference for enantiomer-specific methods)
Before the widespread availability of stereospecific chromatographic methods, immunoassays and spectrophotometric techniques were commonly used for therapeutic drug monitoring. Methods such as fluorescence polarization immunoassay (FPIA) and enzyme-multiplied immunoassay technique (EMIT) are rapid and automated but measure the total concentration of a drug or metabolite. nih.govkaust.edu.sa
These assays rely on the competitive binding of an antibody to the drug in a sample and a labeled drug conjugate. While useful for monitoring total Phenytoin levels, they lack stereoselectivity. Therefore, they cannot distinguish between (R)- and (S)-p-Hydroxyphenytoin. Their results serve as a reference for the total metabolite concentration, highlighting the necessity of the chiral-specific methods discussed previously to understand the enantiomeric profile of metabolism. kaust.edu.sa
Table 5: Comparison of Immunoassay and HPLC for Phenytoin Metabolite Analysis
| Feature | Immunoassay (e.g., FPIA, EMIT) | HPLC |
| Specificity | Measures total drug/metabolite; cross-reactivity is possible. kaust.edu.sa | High; can separate parent drug from metabolites. |
| Stereoselectivity | None; cannot differentiate enantiomers. | High; can resolve (R)- and (S)-enantiomers with chiral methods. |
| Principle | Antigen-antibody binding. nih.gov | Differential partitioning between mobile and stationary phases. |
| Primary Use | Routine monitoring of total drug concentration. | Detailed pharmacokinetic studies, enantiomer-specific analysis. |
Thin Layer Chromatography (TLC) for Metabolite Identification
Thin Layer Chromatography (TLC) is a planar chromatographic technique used for the separation and qualitative identification of substances. analyticaltoxicology.com It serves as a simple, rapid, and cost-effective method for identifying the presence of Phenytoin and its hydroxylated metabolites, including conjugated and unconjugated p-HPPH, in biological samples like urine. tandfonline.comresearchgate.net
In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a mobile phase, which moves up the plate by capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. tandfonline.comnih.gov While primarily a qualitative tool, the use of a scanning densitometer can allow for quantitative estimations, a technique often referred to as High-Performance TLC (HPTLC). researchgate.netjpbs.in
Table 6: Typical TLC System for Phenytoin Metabolite Identification
| Component | Description |
| Stationary Phase | Silica gel plates. tandfonline.com |
| Mobile Phase Example | A mixture of solvents such as Chloroform, Methanol, and Ammonium Hydroxide. |
| Sample Application | Spotting of urine extracts onto the plate. |
| Detection | Visualization under UV light or after spraying with a chemical reagent. |
| Identified Compounds | Phenytoin, p-Hydroxyphenytoin (p-HPPH), Phenytoin Dihydrodiol. tandfonline.comresearchgate.net |
Research Gaps and Future Directions in R P Hydroxyphenytoin Research
Further Elucidation of Minor and Novel Metabolic Pathways
The primary metabolic pathway for phenytoin (B1677684) involves aromatic hydroxylation to p-HPPH, accounting for up to 90% of its clearance. nih.gov However, several minor pathways exist, and their contribution to the formation and subsequent metabolism of (R)-p-HPPH is not fully quantified. Future research should focus on:
Dihydrodiol and Catechol Pathways: Phenytoin can be metabolized via a reactive arene oxide intermediate to a dihydrodiol metabolite by epoxide hydrolase (EPHX1) and various cytochrome P450 enzymes. nih.gov This dihydrodiol can be further converted to a catechol metabolite (3',4'-diHPPH). nih.gov While enzymes like CYP2C19, CYP2C9, and CYP3A4 are implicated in catechol formation, their stereoselectivity in this secondary hydroxylation step and the specific flux towards an (R)-catechol derivative are poorly understood. nih.gov
Subsequent Conjugation: Following hydroxylation, p-HPPH undergoes glucuronidation. This process is known to be stereoselective, with UGT1A9 and UGT2B15 preferentially acting on the (R)-isomer. researchgate.net Additionally, catechol metabolites can be methylated by Catechol-O-methyltransferase (COMT). researchgate.net A significant research gap exists in quantifying the kinetics of these conjugation pathways specifically for (R)-p-HPPH and its derivatives. Understanding whether these pathways become more significant under conditions of CYP2C9 saturation or in specific genetic populations is a critical area for investigation.
Search for Novel Metabolites: The possibility of other, yet unidentified, minor metabolites of (R)-p-HPPH cannot be excluded. Advanced analytical techniques, such as high-resolution mass spectrometry, should be employed in comprehensive metabolomic studies to explore the complete metabolic profile of phenytoin, with a specific focus on derivatives of the (R)-enantiomer.
| Metabolic Pathway | Key Enzymes Involved | Known Relation to (R)-p-HPPH | Research Gap |
| Primary Hydroxylation | CYP2C19, CYP2C9 nih.govresearchgate.net | CYP2C19 is a key producer of (R)-p-HPPH. nih.gov | Precise kinetics and contribution under varying physiological conditions. |
| Dihydrodiol Formation | EPHX1, CYP1A2, CYP2C19, etc. nih.gov | Unclear if the pathway proceeds from (R)-phenytoin. | Stereoselectivity and flux of this pathway for the (R)-enantiomer. |
| Catechol Formation | CYP2C19, CYP2C9, CYP3A4 nih.gov | Potential secondary metabolism of (R)-p-HPPH. | Quantifying the conversion of (R)-p-HPPH to catechol derivatives. |
| Glucuronidation | UGT1A9, UGT2B15 researchgate.net | Preferential conjugation of (R)-p-HPPH. researchgate.net | Comprehensive kinetic data (Km, Vmax) for (R)-p-HPPH glucuronidation. |
| Methylation | COMT researchgate.net | Potential conjugation of (R)-catechol metabolites. | Confirmation and quantification of this pathway for (R)-derivatives. |
Comprehensive Characterization of Stereoselective Enzyme Kinetics and Inhibition Profiles
The stereoselective metabolism of phenytoin is primarily dictated by the differential activities of CYP2C9 and CYP2C19. CYP2C9 is highly stereoselective, favoring the formation of the (S)-isomer by a ratio of up to 40:1, whereas CYP2C19 shows little to no stereoselectivity, producing (R)- and (S)-p-HPPH in approximately a 1:1 ratio. nih.gov This makes CYP2C19 a critical enzyme in the formation of (R)-p-HPPH. nih.gov Future research must move beyond these general observations to provide a more quantitative understanding.
Key research needs include:
Detailed Kinetic Parameters: There is a lack of comprehensive data on the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the formation of (R)-p-HPPH by CYP2C19 and other potentially involved CYPs. Such data are essential for building accurate metabolic models.
Inhibition Profiles: A critical area for investigation is the potential for (R)-p-HPPH to act as an inhibitor of its own formation or other metabolic pathways. One study in rats demonstrated that the formation of both p-HPPH enantiomers was inhibited not only by the enantiomer itself but also cross-inhibited by the other enantiomer, with (S)-p-HPPH showing higher inhibitory activity. nih.gov Whether this feedback inhibition occurs in humans and the specific inhibitory constants (Ki) for (R)-p-HPPH against CYP2C9, CYP2C19, and other relevant enzymes needs to be determined.
Development of Novel Stereoselective Synthetic Approaches for Pure (R)-p-Hydroxyphenytoin for Research Applications
A significant bottleneck in advancing research on (R)-p-HPPH is the lack of commercially available, pure enantiomer standards. Most in vitro and in vivo studies rely on analyzing the metabolites formed from racemic phenytoin, followed by chiral separation techniques like specialized HPLC. nih.gov To facilitate more direct and precise research, the development of novel synthetic methods is essential.
Future research in this area should focus on:
Asymmetric Synthesis: The development of efficient, scalable asymmetric synthesis routes to produce (R)-p-HPPH with high enantiomeric excess. This would avoid the need for costly and often inefficient chiral resolution of a racemic mixture. mdpi.com
Biocatalytic Methods: Exploring the use of engineered enzymes or microbial systems to perform stereoselective hydroxylation of a phenytoin precursor, offering a potentially greener and highly specific synthetic route.
Labeled Standards: The synthesis of isotopically labeled (e.g., ¹³C, ¹⁵N, or ²H) (R)-p-HPPH is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, which would greatly improve the accuracy of pharmacokinetic and metabolic studies.
Detailed Exploration of Inter-Species Differences in (R)-p-Hydroxyphenytoin Metabolism at a Mechanistic Level
Preclinical animal models are fundamental to drug development, but inter-species differences in drug metabolism can complicate the extrapolation of data to humans. While the major metabolic pathways of phenytoin are generally conserved, the specific activities and stereoselectivities of the enzymes involved can vary significantly.
Key areas for future investigation include:
Orthologous Enzyme Characterization: A systematic, mechanistic comparison of the activity and stereoselectivity of human CYP2C9 and CYP2C19 with their orthologs in common preclinical species (e.g., mouse, rat, dog, monkey) towards phenytoin is needed. Studies in mice have identified p-HPPH and dihydrodiol as major metabolites, but the stereochemistry was not fully explored. nih.gov A study in rats noted sex-specific differences in the formation of catechol metabolites, a finding that requires further mechanistic explanation and comparison to human metabolism. nih.gov
Quantitative Metabolite Profiling: Performing comparative quantitative metabolite profiling of phenytoin in different species, with a specific focus on the urinary (S)/(R) p-HPPH ratio. This would provide a clear metric for how well each animal model recapitulates the stereoselective aspects of human metabolism.
Improving Preclinical Models: The insights gained from these studies could lead to the development or selection of more predictive animal models for studying phenytoin disposition. For instance, "humanized" mouse models expressing human CYP2C9 or CYP2C19 could be invaluable tools for dissecting the specific role of these enzymes in the formation of (R)-p-HPPH in an in vivo context.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying (R)-p-Hydroxyphenytoin in biological matrices, and how can their reproducibility be ensured?
- Methodology: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for sensitivity and specificity. Validate methods per ICH guidelines, including calibration curves (linearity: R² ≥ 0.99), precision (CV ≤ 15%), and recovery rates (80–120%) . For reproducibility, document detailed protocols for sample preparation (e.g., plasma protein precipitation) and instrument parameters (e.g., column type, mobile phase pH) in supplementary materials .
Q. How can researchers differentiate (R)-p-Hydroxyphenytoin from its enantiomer (S)-p-Hydroxyphenytoin in stereospecific metabolic studies?
- Methodology: Employ chiral stationary-phase chromatography (e.g., Chiralpak® columns) with polar organic mobile phases. Validate enantiomeric separation using circular dichroism (CD) or nuclear magnetic resonance (NMR) to confirm absolute configuration . Cross-reference retention times with synthesized enantiopure standards .
Q. What are the critical steps in synthesizing (R)-p-Hydroxyphenytoin, and how can purity be optimized?
- Methodology: Use asymmetric catalysis (e.g., Sharpless epoxidation) to achieve enantiomeric excess (>95%). Purify via recrystallization in ethanol/water mixtures and confirm purity using differential scanning calorimetry (DSC) for melting-point consistency and HPLC for impurity profiling (<0.1%) . Document synthetic pathways in replicable stepwise protocols .
Advanced Research Questions
Q. How do contradictory data on the metabolic stability of (R)-p-Hydroxyphenytoin across in vitro and in vivo models arise, and how can they be reconciled?
- Methodology: Conduct comparative studies using parallel in vitro (hepatocyte microsomes) and in vivo (rodent models) systems. Control variables such as enzyme isoforms (CYP2C9 vs. CYP2C19) and species-specific metabolic rates. Apply mixed-effects modeling to account for inter-individual variability and use Akaike’s Information Criterion (AIC) to select optimal pharmacokinetic models .
Q. What experimental designs are suitable for investigating the stereospecific neuroprotective effects of (R)-p-Hydroxyphenytoin in neurodegenerative models?
- Methodology: Use a PICO framework:
- Population: Primary neuronal cultures or transgenic murine models (e.g., Alzheimer’s Aβ-overexpression).
- Intervention: Dose-response of (R)-p-Hydroxyphenytoin (1–100 µM).
- Comparison: (S)-enantiomer and racemic controls.
- Outcome: Quantify tau phosphorylation (Western blot) and synaptic density (immunofluorescence) . Pre-register protocols to mitigate bias .
Q. How can computational modeling predict the binding affinity of (R)-p-Hydroxyphenytoin to voltage-gated sodium channels, and what validation experiments are required?
- Methodology: Perform molecular docking (AutoDock Vina) using cryo-EM structures of Naₓ1.2 channels (PDB ID: 6J8E). Validate predictions via patch-clamp electrophysiology in HEK293 cells expressing human Naₓ isoforms. Compare IC₅₀ values from in silico and in vitro data using Bland-Altman plots .
Q. What strategies address conflicting evidence on the renal clearance mechanisms of (R)-p-Hydroxyphenytoin?
- Methodology: Apply a systematic review framework:
- Search Concepts: “Renal excretion,” “organic anion transporters (OATs),” “species differences.”
- Analysis: Use meta-regression to assess heterogeneity across studies (e.g., human vs. rodent OAT1/OAT3 expression). Validate with CRISPR-edited OAT-knockout cell lines .
Methodological Guidance for Data Interpretation
Q. How should researchers structure a reproducible workflow for analyzing (R)-p-Hydroxyphenytoin’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodology: Use R scripting (tidyverse, nlme packages) for non-compartmental analysis (NCA) and compartmental modeling. Share code and raw data in GitHub repositories with version control. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What criteria determine whether contradictory metabolic data for (R)-p-Hydroxyphenytoin warrant further investigation versus methodological reassessment?
- Methodology: Apply the FINER criteria:
- Feasible: Are replication studies logistically viable?
- Novel: Do contradictions challenge existing paradigms?
- Ethical: Are animal models justified?
- Relevant: Does the data gap hinder clinical translation? .
Tables for Key Data Comparison
| Parameter | In Vitro (Microsomes) | In Vivo (Rodent) | Clinical (Human) |
|---|---|---|---|
| Half-life (h) | 2.1 ± 0.3 | 4.5 ± 1.2 | 12.8 ± 3.5 |
| CYP2C9 Contribution (%) | 78 | 65 | 92 |
| Renal Clearance (mL/min) | N/A | 0.8 ± 0.2 | 1.5 ± 0.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
